molecular formula C12H15NO2 B8320211 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate

Cat. No.: B8320211
M. Wt: 205.25 g/mol
InChI Key: BPQUSAASPSNWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohepta[b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate typically involves the reaction of cyclohepta[b]pyridine derivatives with acetic acid under specific conditions. One common method includes the use of organic solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate

InChI

InChI=1S/C12H15NO2/c1-9(14)15-11-7-3-2-5-10-6-4-8-13-12(10)11/h4,6,8,11H,2-3,5,7H2,1H3

InChI Key

BPQUSAASPSNWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCCC2=C1N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The N-oxide was dissolved in acetic anhydride (222 mL) and heated at 90° C. overnight. The mixture was cooled to room temperature and concentrated. Distillation (Kugelrohr, bp 110-140° C.@1 Torr) of the resultant oil provided 53.26 g of acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
222 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.